2-Hydroxyoctacosanoic acid
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Overview
Description
2-hydroxyoctacosanoic acid is a 2-hydroxy fatty acid that is the 2-hydroxy derivative of octacosanoic acid. It is a 2-hydroxy fatty acid and an ultra-long-chain fatty acid. It derives from an octacosanoic acid. It is a conjugate acid of a 2-hydroxyoctacosanoate.
Scientific Research Applications
1. Chemical Analysis and Structural Studies
- Oura (1959) examined the deuteration and infrared spectra of 2-tetracosyl-3-hydroxyoctacosanoic acid, contributing to the understanding of the steric configuration of α- and β-compounds in these acids (Oura, 1959).
2. Natural Occurrence and Environmental Significance
- Matsumoto, Shioya, and Nagashima (1984) identified the presence of 2-hydroxy acids, including 2-hydroxyoctacosanoic acid, in various microalgae, suggesting its environmental and biological importance (Matsumoto, Shioya & Nagashima, 1984).
- Matsumoto, Watanuki, and Torii (1988) explored hydroxy acids in Antarctic lake sediments, further emphasizing their significance in natural environments and potential source organisms (Matsumoto, Watanuki & Torii, 1988).
3. Biological and Physiological Research
- Hoshi and Kishimoto (1973) investigated the conversion of lignoceric acid to cerebronic acid (2-hydroxytetracosanoic acid) in rat brains, revealing insights into brain lipid metabolism (Hoshi & Kishimoto, 1973).
- Alderson et al. (2005) developed a method for measuring in vitro fatty acid 2-hydroxylase activity, crucial for understanding the synthesis of 2-hydroxy fatty acids in various tissues (Alderson et al., 2005).
- The study by Alderson et al. (2004) on the human FA2H gene, which encodes a fatty acid 2-hydroxylase, highlights the enzyme's role in forming myelin 2-hydroxy galactosylceramides and sulfatides (Alderson et al., 2004).
4. Biochemical Analysis and Applications
- The work by Rahimpour and Madaeni (2010) on improving the performance of polyethersulfone membranes using hydrophilic monomers, including hydroxy acids, demonstrates an application in materials science (Rahimpour & Madaeni, 2010).
5. Microbiological and Ecological Research
- Bhat, Mayer, Yokota, Hollingsworth, and Carlson (1991) analyzed lipid A variants with 27-hydroxyoctacosanoic acid in lipopolysaccharides from Rhizobiaceae family members, contributing to understanding bacterial cell envelopes (Bhat et al., 1991).
Properties
Molecular Formula |
C28H56O3 |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
2-hydroxyoctacosanoic acid |
InChI |
InChI=1S/C28H56O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(29)28(30)31/h27,29H,2-26H2,1H3,(H,30,31) |
InChI Key |
FYDAGLSVOSNEBV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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